molecular formula C9H18N2O4S B2593164 Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide CAS No. 2155852-62-1

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

Cat. No.: B2593164
CAS No.: 2155852-62-1
M. Wt: 250.31
InChI Key: PVYHZDWYMXNDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide is a compound that combines the structural features of acetic acid, pyrrolidine, and thiazolidineThe presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances its pharmacological properties, making it a valuable compound for scientific research .

Preparation Methods

The synthesis of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide typically involves a multi-step process. One common method includes the reaction of pyrrolidine with thiazolidine-1,1-dioxide in the presence of acetic acid. The reaction conditions often require refluxing in an appropriate solvent, such as toluene, to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques like nano-catalysis and green chemistry approaches .

Chemical Reactions Analysis

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.C2H4O2/c10-12(11)5-1-4-9(12)7-2-3-8-6-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHZDWYMXNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(S(=O)(=O)C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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